4-Aminopiperidine vs. 1-Aminopiperidine Scaffold: Structural Basis for Peripheral Selectivity Differentiation
The target compound incorporates a 4-aminopiperidine group rather than the 1-aminopiperidine group found in rimonabant. In the 2016 Fulp et al. study, the 4-aminopiperidine scaffold (compound 5, the direct structural parent of this target compound) was used as the core template, and its N-substituted derivatives demonstrated predicted minimal brain penetration in contrast to rimonabant, which exhibits substantial CNS exposure [1]. The 4-amino attachment point was explicitly selected to enable polar N-functionalization that promotes peripheral restriction via reduced passive permeability and enhanced P-glycoprotein recognition [1].
| Evidence Dimension | Structural scaffold attachment position (aminopiperidine connectivity) |
|---|---|
| Target Compound Data | 4-aminopiperidine substitution at the piperidine 4-position (free NH2) |
| Comparator Or Baseline | Rimonabant: 1-aminopiperidine substitution at the piperidine 1-position (carboxamide-linked) |
| Quantified Difference | Qualitative scaffold difference; quantitative differentiation for the specific target compound (unsubstituted 4-NH2) is not available from the source study, which primarily reports N-substituted derivatives |
| Conditions | Structural comparison based on the CB1 antagonist series reported in Bioorg Med Chem 2016 |
Why This Matters
For procurement decisions, the 4-aminopiperidine scaffold is the entry point for generating peripherally restricted CB1 antagonists, whereas the 1-aminopiperidine scaffold is associated with CNS-penetrant profiles; the free amine provides a versatile handle for further functionalization not possible with the rimonabant core.
- [1] Fulp A, Zhang Y, Bortoff K, Seltzman H, Snyder R, Wiethe R, Amato G, Maitra R. Pyrazole antagonists of the CB1 receptor with reduced brain penetration. Bioorg Med Chem. 2016 Mar 1;24(5):1063-70. doi: 10.1016/j.bmc.2016.01.033. PMID: 26827137. View Source
